Product packaging for 2-(Triphenylsilyl)ethanol(Cat. No.:CAS No. 18666-87-0)

2-(Triphenylsilyl)ethanol

Cat. No.: B8534129
CAS No.: 18666-87-0
M. Wt: 304.5 g/mol
InChI Key: ZMNVUTIPHLYJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Triphenylsilyl)ethanol is a versatile organosilicon reagent that features both a robust triphenylsilyl (TrPS) group and a terminal hydroxyethyl chain. This structure makes it highly valuable in organic synthesis, particularly as a protecting group for alcohols and as a precursor for more complex functionalized molecules . The primary research application of this compound lies in its use as a hydroxyl-protecting group. The triphenylsilyl moiety can be selectively installed onto hydroxyl functions in multifunctional compounds, rendering them inert to subsequent reaction conditions. The protecting group can later be removed under specific, mild conditions that leave other sensitive functional groups intact, which is crucial in the multi-step synthesis of complex natural products and pharmaceuticals . Furthermore, the terminal hydroxyl group of this compound allows it to be incorporated into polymer supports or serve as a linker between a solid phase and a molecule undergoing synthesis. This application is critical in combinatorial chemistry and solid-phase synthesis for drug discovery, as it facilitates the purification and isolation of intermediates and final products . Its mechanism of action in these roles is structural, providing steric bulk to protect specific molecular sites and offering a cleavable anchor point in solid-supported methodologies. Researchers value this compound for its stability and the strategic advantages it offers in designing efficient and selective synthetic routes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20OSi B8534129 2-(Triphenylsilyl)ethanol CAS No. 18666-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18666-87-0

Molecular Formula

C20H20OSi

Molecular Weight

304.5 g/mol

IUPAC Name

2-triphenylsilylethanol

InChI

InChI=1S/C20H20OSi/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2

InChI Key

ZMNVUTIPHLYJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Triphenylsilyl Ethanol

Established Synthetic Pathways to 2-(Triphenylsilyl)ethanol

Several classical methods have been documented for the synthesis of this compound, forming the foundation of its accessibility for further chemical transformations.

Hydrosilylation of Vinyl Acetate (B1210297) with Triphenylsilane (B1312308)

One of the earlier reported methods for synthesizing this compound involves the hydrosilylation of vinyl acetate with triphenylsilane. mdpi.com This reaction typically employs a transition metal catalyst, such as dichlorodirhodium tetracarbonyl, to facilitate the addition of the silicon-hydrogen bond across the double bond of vinyl acetate. mdpi.comgoogle.com The initial product of this reaction is 2-(triphenylsilyl)ethyl acetate, which is subsequently hydrolyzed, often under mild basic conditions, to yield the desired alcohol. google.com

However, this pathway is often associated with moderate yields, reportedly in the range of 25-30%. mdpi.comresearchgate.net A significant challenge in this hydrosilylation is the potential for the formation of two major regioisomers: the desired 2-substituted product and the 1-substituted isomer. google.com The regioselectivity can be influenced by the choice of catalyst and reaction conditions. google.com Despite its limitations in yield, this method represents a foundational approach to the synthesis of this compound.

Ring-Opening Reactions Involving Ethylene (B1197577) Oxide and Organosilyl Lithium Reagents

A significantly more efficient route to this compound involves the reaction of triphenylsilyl lithium with ethylene oxide. mdpi.comresearchgate.net This method is based on the nucleophilic attack of the silyl (B83357) anion on one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction. libretexts.orgwikipedia.org The resulting intermediate is an alkoxide, which upon aqueous workup, is protonated to furnish this compound. This reaction is an example of an SN2 mechanism, where the strong nucleophile attacks the sterically less hindered carbon of the ethylene oxide ring. libretexts.org

This approach has been reported to be much more efficient than the hydrosilylation of vinyl acetate, offering a more direct and higher-yielding pathway to the target molecule. mdpi.comresearchgate.net The generation of triphenylsilyl lithium itself can be achieved through various methods, including the reaction of triphenylsilane with a strong base like methyllithium. researchgate.net

Hydroboration-Oxidation Sequences from Triphenylvinylsilane (B98950)

A straightforward and high-yielding method for the preparation of this compound starts from the commercially available triphenylvinylsilane. mdpi.comresearchgate.net This two-step process, known as hydroboration-oxidation, is a cornerstone of modern organic synthesis for the anti-Markovnikov hydration of alkenes. numberanalytics.comlibretexts.org

In the first step, triphenylvinylsilane is treated with a borane (B79455) reagent. mdpi.com The choice of the borane reagent is crucial for achieving high regioselectivity. The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), has been shown to be particularly effective, leading to the preferential addition of the boron atom to the terminal carbon of the vinyl group. mdpi.comresearchgate.net This regioselectivity is driven by both steric and electronic effects, where the bulky triphenylsilyl group directs the even bulkier 9-BBN to the less hindered carbon. libretexts.org

The subsequent oxidation of the resulting organoborane intermediate is typically carried out using a mild oxidizing agent like sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) in the presence of water. mdpi.comnih.gov This mild oxidant is chosen to avoid potential side reactions, such as elimination. mdpi.com This hydroboration-oxidation sequence has been reported to produce this compound in excellent yields, reaching as high as 88%. mdpi.comresearchgate.net

Regioselectivity and Stereochemical Control in this compound Synthesis

The control of regioselectivity is a critical aspect of the synthesis of this compound, particularly in the hydrosilylation and hydroboration-oxidation pathways.

In the hydrosilylation of vinyl acetate , the addition of triphenylsilane can, in principle, occur at either carbon of the double bond, leading to a mixture of 1-(triphenylsilyl)ethanol (B11947333) and this compound after hydrolysis. google.com The distribution of these regioisomers is dependent on the catalyst and reaction conditions employed. google.com

Conversely, the hydroboration-oxidation of triphenylvinylsilane offers a high degree of regiocontrol. The use of sterically demanding borane reagents like 9-BBN strongly favors the formation of the terminal organoborane, which upon oxidation, yields the desired this compound. mdpi.com When a less sterically hindered borane, such as borane-THF complex, is used, a mixture of regioisomers, 1-(triphenylsilyl)ethanol and this compound, is observed, for instance, in a 2:3 ratio. mdpi.com This highlights the importance of the choice of reagent in directing the regiochemical outcome. The hydroboration reaction itself is a stereospecific syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. libretexts.org However, since the final product, this compound, does not have a stereocenter at the carbon bearing the hydroxyl group, this aspect of stereochemistry is not a primary concern for this specific synthesis.

The ring-opening of ethylene oxide with triphenylsilyl lithium is inherently regioselective due to the symmetrical nature of ethylene oxide and the SN2 reaction mechanism, which directs the nucleophile to attack a carbon atom, leading exclusively to the 2-silylated ethanol (B145695) derivative. libretexts.org

Advancements in Synthetic Procedures for Optimized Yields and Purity

Research efforts have focused on optimizing the existing synthetic methods to improve yields and purity, as well as to develop more efficient and scalable processes.

The hydroboration-oxidation of triphenylvinylsilane stands out as a highly optimized procedure. The use of 9-BBN as the hydroborating agent and sodium perborate as a mild oxidant has proven to be a robust combination, consistently providing high yields of the desired product with high purity. mdpi.comnih.gov This method avoids the formation of significant isomeric impurities that can complicate purification.

Further advancements in organic synthesis, such as the development of new catalysts and reaction media, could potentially lead to even more efficient and environmentally friendly routes. For instance, the exploration of different transition metal catalysts for the hydrosilylation of vinyl acetate might lead to improved regioselectivity and higher yields. google.com Similarly, advancements in the generation and handling of organosilyl lithium reagents could further enhance the practicality of the ring-opening approach. The optimization of reaction parameters such as temperature, solvent, and reactant concentrations is a continuous effort in process chemistry to maximize yield and purity while ensuring scalability. acs.orgwhiterose.ac.uk

Table of Synthetic Methodologies and Key Parameters

Synthetic Pathway Starting Materials Key Reagents/Catalysts Reported Yield Key Features
Hydrosilylation of Vinyl AcetateVinyl Acetate, TriphenylsilaneDichlorodirhodium tetracarbonyl mdpi.comgoogle.com25-30% mdpi.comresearchgate.netModerate yield, potential for regioisomers. google.com
Ring-Opening of Ethylene OxideEthylene Oxide, Triphenylsilyl LithiumTriphenylsilyl Lithium mdpi.comresearchgate.netHighly efficient mdpi.comresearchgate.netHigh efficiency, direct route. libretexts.org
Hydroboration-OxidationTriphenylvinylsilane9-BBN, NaBO₃·4H₂O mdpi.comnih.gov88% mdpi.comresearchgate.netExcellent yield, high regioselectivity. mdpi.com

Chemical Reactivity and Derivatization of 2 Triphenylsilyl Ethanol

The 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) Group as a Protecting Group in Organic Synthesisnih.govresearchgate.netresearchgate.netacs.orgmdpi.com

The 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) group is a silicon-based oxycarbonyl protecting group derived from 2-(Triphenylsilyl)ethanol. nih.govcolab.ws It has emerged as a valuable tool in organic synthesis, especially in peptide synthesis, due to its unique cleavage conditions and stability. researchgate.net The Tpseoc group is introduced to mask reactive functional groups, such as amines and alcohols, preventing them from interfering with subsequent chemical transformations. nih.govresearchgate.net

Preparation of Tpseoc-Forming Reagents (e.g., Chloroformate, Imidazolylcarboxylic Acid Ester, p-Nitrophenyl Carbonate)nih.govresearchgate.netmdpi.com

The journey from this compound to a functional protecting group involves its conversion into several activated reagents. nih.govresearchgate.net The synthesis of these reagents begins with the preparation of this compound itself, which can be achieved through a hydroboration-oxidation sequence of commercially available triphenylvinylsilane (B98950) using 9-borabicyclo[3.3.1]nonane (9-BBN). nih.govcolab.wsmdpi.com

Once the silyl (B83357) alcohol is obtained, it is transformed into various Tpseoc-forming reagents. nih.govresearchgate.net These include:

2-(Triphenylsilyl)ethyl chloroformate: This reagent is synthesized from this compound and is used for the formation of carbamates and carbonates. nih.govresearchgate.net

1-(2-(Triphenylsilyl)ethoxycarbonyl)imidazole (Tpseoc-Im): An imidazolylcarboxylic acid ester derivative. nih.govresearchgate.net

p-Nitrophenyl 2-(Triphenylsilyl)ethyl carbonate (Tpseoc-ONp): A p-nitrophenyl carbonate that serves as another effective reagent for introducing the Tpseoc group. nih.govresearchgate.net

These activated forms of this compound are then used in standard protocols to protect various functional groups. nih.govcolab.wsmdpi.com

Applications in Amine Protection (Carbamate Formation)nih.govmdpi.com

The Tpseoc group is particularly effective for the protection of primary and secondary amines, forming stable carbamates. nih.govmasterorganicchemistry.com This is a crucial step in peptide synthesis and the synthesis of other complex molecules containing amino groups. researchgate.netchemistrysteps.com The protection of amines as Tpseoc-carbamates prevents their nucleophilic nature from interfering with other reactions. nih.govchemistrysteps.com For instance, Tpseoc-protected amino acid esters have been synthesized in high yields, demonstrating the efficiency of this protecting group. nih.gov The reaction typically involves treating the amine with a Tpseoc-forming reagent, such as p-nitrophenyl-2-(triphenylsilyl)ethyl carbonate, in the presence of a base. nih.gov

Applications in Alcohol Protection (Carbonate Formation)nih.gov

In addition to amines, the Tpseoc group can be used to protect hydroxyl groups in alcohols by forming carbonates. nih.gov This extends the utility of this compound to a broader range of polyfunctional molecules where the protection of an alcohol is necessary. nih.govresearchgate.net The formation of Tpseoc-carbonates follows similar protocols to carbamate (B1207046) formation, reacting the alcohol with an activated Tpseoc reagent. nih.gov

Orthogonality of the Tpseoc Group to Other Common Protecting Group Strategiesnih.govresearchgate.netresearchgate.netmdpi.com

A key advantage of the Tpseoc group is its orthogonality to many other commonly used protecting groups in organic synthesis. nih.govresearchgate.net Orthogonality means that one protecting group can be selectively removed in the presence of another. The Tpseoc group has been shown to be highly resistant to acidic conditions that are typically used to cleave tert-butoxycarbonyl (Boc) groups. nih.govcolab.wsmdpi.com

Furthermore, it is stable under conditions used for the removal of other prominent protecting groups:

Fmoc (Fluorenylmethyloxycarbonyl): Cleaved by bases like morpholine (B109124) or methylhydrazine. nih.govnih.gov

Cbz (Carboxybenzyl): Removed by catalytic hydrogenation. nih.govnih.gov

Alloc (Allyloxycarbonyl): Cleaved using palladium reagents. nih.govnih.gov

This stability profile allows for complex synthetic strategies where multiple protecting groups are employed and need to be removed sequentially. nih.gov

Protecting GroupCleavage ConditionsTpseoc Stability
Boc (tert-butoxycarbonyl)Acidic conditions (e.g., TFA)Stable
Fmoc (Fluorenylmethyloxycarbonyl)Basic conditions (e.g., piperidine)Stable
Cbz (Carboxybenzyl)Catalytic hydrogenationStable
Alloc (Allyloxycarbonyl)Palladium catalysisStable

Selective Cleavage Mechanisms of the Tpseoc Group via Fluoride-Ion Induced Peterson Eliminationnih.govresearchgate.netresearchgate.netacs.orgmdpi.com

The selective removal of the Tpseoc group is achieved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or a mixture of TBAF and cesium fluoride (CsF). nih.govmdpi.comnih.gov The cleavage proceeds through a Peterson elimination mechanism. nih.govmdpi.com The fluoride ion attacks the silicon atom, leading to the formation of a penta-coordinated silicon intermediate. researchgate.netrsc.org This intermediate then undergoes elimination to release the deprotected amine or alcohol, along with triphenylfluorosilane and ethene, and carbon dioxide. nih.gov

The cleavage times can vary from less than 10 minutes to 24 hours, depending on the substrate and the specific fluoride reagent used. nih.govnih.gov The use of a TBAF/CsF mixture has been shown to significantly reduce cleavage times. mdpi.com This mild and specific deprotection method is a significant advantage, especially for sensitive substrates. researchgate.net

Auxiliary Role in Complex Molecular Architectures (e.g., Heterodisubstituted Carboranes)

The triphenylsilyl group, a defining feature of this compound, serves as a valuable auxiliary in the controlled synthesis of complex molecules like heterodisubstituted p-carboranes. vanderbilt.edunih.gov Carboranes are polyhedral clusters composed of boron and carbon atoms that have applications in areas such as medicinal chemistry and materials science. researchgate.netresearchgate.net The synthesis of carboranes with two different substituents (heterodisubstituted) can be challenging, often resulting in statistical mixtures that are difficult to separate. vanderbilt.edu

To overcome this, a triphenylsilyl group can be introduced onto one of the carbon atoms of the p-carborane (B1425697) cage. vanderbilt.edunih.gov This creates a triphenylsilyl-p-carborane intermediate. While this compound itself is not the direct reagent for this, the principle relies on the properties of the Ph3Si group it contains. The use of this silyl group as a temporary auxiliary offers several advantages:

Facilitated Purification: The triphenylsilyl group is UV active and tends to induce crystallinity in its derivatives. This greatly simplifies the isolation and purification of the monosubstituted carborane intermediates by chromatography and recrystallization. vanderbilt.edunih.gov

Directed Substitution: With one position blocked by the bulky triphenylsilyl group, a second, different functional group can be introduced onto the other carbon atom of the carborane cage with high selectivity. vanderbilt.edu

Once the desired second substituent is in place, the auxiliary triphenylsilyl group can be efficiently and cleanly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF). vanderbilt.edunih.gov This cleavage regenerates the C-H bond on the carborane, leaving the heterodisubstituted product. This strategy demonstrates the utility of the triphenylsilyl moiety as a removable control element in achieving complex and specific molecular architectures. vanderbilt.eduvanderbilt.edu

Other Significant Transformations and Functionalizations of this compound

Beyond its role in carborane synthesis, this compound is a versatile reagent that undergoes a variety of transformations at both its hydroxyl and silyl moieties.

The primary hydroxyl group of this compound is a key site for functionalization, most notably for the creation of advanced protecting groups. The alcohol can be converted into various activated intermediates, which are then used to protect amine or alcohol functionalities in other molecules. mdpi.comnih.gov A significant application is the development of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, a fluoride-labile amine protecting group. nih.govcolab.ws

The synthesis of Tpseoc reagents begins with the derivatization of the hydroxyl group of this compound. Key transformations include:

Formation of Carbonates: Reaction with p-nitrophenyl chloroformate in the presence of pyridine (B92270) yields p-nitrophenyl-2-(triphenylsilyl)ethyl carbonate. mdpi.comresearchgate.net

Formation of Imidazolylcarboxylic Acid Esters: Treatment with carbonyldiimidazole (CDI) produces 1H-imidazole-1-carboxylic acid 2-(triphenylsilyl)ethyl ester. mdpi.comresearchgate.net

Formation of Chloroformates: Reaction with phosgene (B1210022) or a phosgene equivalent gives 2-(triphenylsilyl)ethyl chloroformate. mdpi.comresearchgate.net

These activated derivatives can then react with amines to form stable carbamates, effectively protecting the amino group. The hydroxyl group has also been utilized as a handle for creating phosphorylating agents for DNA synthesis. acs.org

Table 1: Derivatization Reactions of the Hydroxyl Group of this compound This table is interactive. Click on the headers to sort.

Reagent Product Yield (%) Reference
p-Nitrophenyl chloroformate / Pyridine p-Nitrophenyl-2-(triphenylsilyl)ethyl carbonate 88% mdpi.comresearchgate.net
Carbonyldiimidazole (CDI) 1H-Imidazole-1-carboxylic acid 2-(triphenylsilyl)ethyl ester 88% mdpi.comresearchgate.net

The triphenylsilyl moiety is the control center for the key reactivity of this compound derivatives, particularly in deprotection strategies. The bond between the silicon atom and the ethyl backbone is susceptible to cleavage by fluoride ions. nih.gov

This transformation is a Peterson-type elimination. When a derivative, such as a Tpseoc-protected amine, is treated with a fluoride source like tetrabutylammonium fluoride (TBAF), the fluoride ion attacks the electrophilic silicon atom. mdpi.comresearchgate.net This initiates an elimination reaction that breaks the carbon-silicon bond and the carbon-oxygen bond of the carbamate, releasing the free amine, carbon dioxide, triphenylfluorosilane, and ethene. nih.gov

This fluoride-induced cleavage is highly specific and occurs under mild, often neutral conditions. colab.ws This makes protecting groups derived from this compound, such as Tpseoc, orthogonal to many other common protecting groups used in organic synthesis (e.g., Boc, Fmoc, Cbz) that are removed under acidic, basic, or hydrogenolysis conditions. mdpi.comnih.gov The stability of the silyl ether to a wide range of reagents, combined with its selective removal by fluoride, underscores its synthetic utility. thieme-connect.deharvard.edu

Mechanistic Investigations and Theoretical Studies of 2 Triphenylsilyl Ethanol

Mechanistic Insights into Reactivity Governing the Triphenylsilyl Moiety

The reactivity of 2-(triphenylsilyl)ethanol is significantly influenced by the presence of the triphenylsilyl group. This moiety is central to several key mechanistic pathways, including the stabilizing β-silicon effect, fluoride-induced eliminations, and oxidative bond cleavage.

Understanding the β-Silicon Effect in this compound

The β-silicon effect, also known as silicon hyperconjugation, is a critical concept in organosilicon chemistry that describes the stabilization of a positive charge (a carbocation) located on a carbon atom that is in the β-position relative to the silicon atom. chemeurope.com This stabilization arises from an interaction between the carbon-silicon (C-Si) sigma (σ) bonding orbital and the empty p-orbital of the β-carbocation. chemeurope.comwikipedia.org For this stabilizing overlap to be maximal, a specific stereoelectronic arrangement is required, typically an antiperiplanar relationship where the silyl (B83357) group and the leaving group are oriented 180° apart. chemeurope.comwikipedia.org

This electron donation from the high-energy, filled C-Si σ-orbital to the adjacent empty p-orbital weakens the C-Si bond and delocalizes the positive charge, thereby stabilizing the carbocation intermediate. wikipedia.orgsoci.org The electropositive nature of silicon enhances the electron-donating ability of the C-Si bond, making silicon more effective than carbon at stabilizing a β-positive charge. soci.orgscispace.com In the context of this compound, this effect facilitates reactions that proceed through a carbocation intermediate at the carbon adjacent to the hydroxyl group, accelerating reaction rates and influencing the reaction pathway. wikipedia.org This phenomenon has been shown to selectively drive reactions toward a closed transition state, ensuring high site-selectivity in certain functionalizations. chemrxiv.org

Detailed Mechanistic Pathways of Fluoride-Induced Peterson Elimination

The Peterson elimination (or olefination) is a reaction that transforms β-hydroxy silanes into alkenes. organic-chemistry.org In the case of derivatives of this compound, this elimination can be efficiently induced by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govnih.gov The high affinity of fluoride for silicon is the driving force for this reaction.

The mechanistic pathway proceeds as follows:

Nucleophilic Attack: The fluoride ion acts as a potent nucleophile, attacking the electrophilic silicon atom of the triphenylsilyl group. This is facilitated by the strong silicon-fluoride bond that is formed.

Formation of a Pentacoordinate Intermediate: The attack results in the formation of a hypervalent, pentacoordinate siliconate intermediate. The ability of silicon to expand its coordination sphere to accommodate five substituents is a key aspect of this step. soci.org

Elimination: This intermediate is unstable and readily undergoes an elimination reaction. The base-catalyzed Peterson elimination can proceed through different pathways, but in the context of fluoride induction, it typically involves a concerted process where the silicon-oxygen bond is formed as the carbon-carbon π-bond is generated and the C-Si bond is cleaved. organic-chemistry.org This step results in the formation of the alkene, a stable fluoro-silicon species (e.g., triphenylfluorosilane), and an alkoxide.

This fluoride-induced elimination is a cornerstone of the utility of the 2-(triphenylsilyl)ethoxycarbonyl ("Tpseoc") group, a protecting group derived from this compound. nih.govnih.gov The mild conditions under which this cleavage occurs make it highly orthogonal to many other common protecting groups used in organic synthesis. nih.govnih.gov

Analysis of Oxidative C-Si Bond Cleavage Mechanisms

The carbon-silicon bond in organosilanes like this compound can be oxidatively cleaved to yield a hydroxyl group, a transformation that serves as a synthetic equivalent of converting a C-Si bond into a C-O bond. This process is a valuable tool in organic synthesis as it allows the silyl group to function as a "masked" hydroxyl group.

While various reagents can effect this transformation, a common mechanism, such as that seen in the Tamao-Fleming oxidation, involves two key stages:

Oxidant Coordination and Migration: An oxidizing agent (e.g., a peroxy acid or hydrogen peroxide, often activated by a fluoride source or a base) attacks the silicon center. This leads to the formation of a hypervalent silicon intermediate. Subsequently, one of the phenyl groups (or another substituent on silicon) migrates from the silicon atom to the adjacent carbon atom. In the case of this compound itself, the target is the cleavage of the C-Si bond of the ethyl backbone. The general principle involves the formation of a more stable silicon-oxygen bond at the expense of the carbon-silicon bond.

Hydrolysis: The resulting intermediate is then hydrolyzed under the reaction conditions to cleave the newly formed C-O-Si linkage, yielding the final diol product (ethane-1,2-diol in this case) and a silanol (B1196071) derivative.

Role of Steric and Electronic Effects on the Reactivity Profile

The reactivity of this compound is governed by a balance of steric and electronic effects originating from the triphenylsilyl moiety. researchgate.net

Steric Effects: The three phenyl rings attached to the silicon atom create a highly congested environment. This steric bulk can hinder the approach of reagents to the silicon atom or adjacent reactive centers. wikipedia.org For instance, in reactions involving nucleophilic attack at the silicon center, the large size of the triphenylsilyl group can decrease the reaction rate compared to less hindered silyl groups like trimethylsilyl.

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of organosilicon compounds. By modeling the structures and energies of molecules and transition states, researchers can gain detailed insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to elucidate reaction mechanisms, predict reactivity, and rationalize experimental observations. semanticscholar.org

For reactions involving this compound, DFT calculations can be used to:

Map Reaction Energy Profiles: Researchers can compute the potential energy surface for a given reaction, such as the Peterson elimination. researchgate.net This involves calculating the energies of the reactants, intermediates (like the pentacoordinate silicate), transition states, and products. The resulting energy profile reveals the activation energy (reaction barrier) for each step, allowing for the identification of the rate-determining step. semanticscholar.org

Analyze Transition State Geometries: DFT can optimize the geometry of transition states, providing a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. This information is crucial for understanding how bonds are formed and broken and for confirming stereoelectronic requirements, such as the antiperiplanar arrangement needed for the β-silicon effect.

Investigate Electronic Structure: DFT calculations provide information about the distribution of electrons in the molecule, such as orbital shapes and energies (e.g., HOMO and LUMO). semanticscholar.org This allows for a quantitative analysis of the orbital interactions underlying phenomena like the β-silicon effect, confirming the stabilizing overlap between the C-Si σ-orbital and the empty p-orbital of the carbocation. wikipedia.org

By comparing the calculated energy barriers for different possible mechanistic pathways, DFT can help determine the most likely route a reaction will take, providing a robust theoretical foundation for the observed reactivity of this compound. researchgate.net

Kinetic Studies of Transformations Involving this compound

Kinetic studies of transformations involving this compound have primarily focused on the cleavage of its derivatives, particularly the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group. The cleavage of the Tpseoc group, which relies on the 2-(triphenylsilyl)ethyl moiety, proceeds through a fluoride-induced Peterson elimination reaction.

The rate of this elimination is influenced by several factors, including the nature of the substrate, the fluoride source, the solvent, and the temperature. Research by Golkowski and Ziegler provides qualitative kinetic data in the form of cleavage times for various Tpseoc-protected amines and alcohols. nih.govnih.govresearchgate.net These studies demonstrate that the cleavage is generally rapid, often occurring within minutes at room temperature or 0 °C. nih.govnih.gov

For instance, the cleavage of Tpseoc-protected carbonates and electron-poor amines is reported to be complete within 10 minutes at 0 °C. nih.gov However, for other substrates, the cleavage time can extend up to 24 hours. nih.govnih.govresearchgate.net The observed kinetics are noted to be significantly faster than those for the detachment of analogous protecting groups like the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and the 2-(trimethylsilyl)ethylsulfonyl (SES) groups. nih.gov This enhanced reactivity is attributed to the increased electrophilicity of the silicon atom due to the electron-withdrawing nature of the three phenyl groups, which facilitates the initial attack by the fluoride ion.

The following table summarizes the reported cleavage times for the Tpseoc group from various substrates under different conditions.

Substrate (Tpseoc-protected)Fluoride SourceSolventTemperatureCleavage TimeReference
N-Tpseoc-L-leucine tert-butyl esterTBAFTHF0 °C< 10 min nih.gov
N-Tpseoc-L-proline tert-butyl esterTBAFTHF0 °C< 10 min nih.gov
Tpseoc-carbonate derivativeTBAFTHF0 °C10 min nih.gov
Electron-poor N-Tpseoc derivativeTBAFTHF0 °C10 min nih.gov
General Tpseoc-protected amines/alcoholsTBAF/CsFTHFr.t.< 10 min to 24 h nih.govresearchgate.net

These kinetic observations underscore the utility of the 2-(triphenylsilyl)ethyl moiety in designing readily cleavable protecting groups. The rapid cleavage under mild, fluoride-mediated conditions highlights its orthogonality to many other common protecting groups used in organic synthesis.

Advanced Research Applications and Future Directions for 2 Triphenylsilyl Ethanol

Potential Applications in Advanced Materials Science

While direct applications of 2-(Triphenylsilyl)ethanol in advanced materials science are not yet extensively documented, the inherent properties of organosilicon compounds suggest potential avenues for exploration. Organosilicon reagents are integral to the production of materials such as silicone polymers, which are valued for their thermal stability and water-repellent properties ias.ac.in. The 2-(triphenylsilyl)ethyl moiety, with its bulky and hydrophobic triphenylsilyl group, could be incorporated into polymer backbones or as surface functionalization agents to impart specific properties. For instance, its incorporation could enhance thermal stability, modify surface energy, or influence the refractive index of materials. The stability of silyl (B83357) ethers, a derivative of silyl alcohols like this compound, is a key feature that could be exploited in the design of robust materials for specialized applications ias.ac.in.

Exploration of this compound in Catalytic Systems

The exploration of this compound in catalytic systems represents a promising, yet largely untapped, area of research. Currently, there is limited literature on the direct use of this compound or its derivatives as catalysts or ligands. However, the structural features of the 2-(triphenylsilyl)ethyl scaffold, particularly the sterically demanding triphenylsilyl group, could be advantageous in designing ligands for metal-catalyzed reactions. The steric bulk could influence the coordination environment of a metal center, thereby affecting the selectivity and activity of the catalyst. Future research could focus on the synthesis of phosphine, amine, or N-heterocyclic carbene ligands incorporating the 2-(triphenylsilyl)ethyl moiety to investigate their performance in cross-coupling reactions, hydrogenations, or other catalytic transformations.

Development of New Stereoselective Synthesis Strategies Utilizing Silicon-Based Reagents

The strategic use of protecting groups is fundamental to the success of complex, multi-step stereoselective syntheses. While this compound is not directly a stereodirecting agent, its derivative, the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, provides a crucial tool for chemists. nih.govnih.gov The key to its utility lies in its orthogonality to other widely used protecting groups. nih.govnih.gov In a stereoselective synthesis, it is often necessary to protect and deprotect various functional groups in a specific sequence without affecting existing stereocenters. The Tpseoc group is stable under conditions used to remove many other protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, and it also withstands catalytic hydrogenation used to cleave the Cbz group. nih.govnih.gov This orthogonality allows for the selective unmasking of a specific functional group at the desired stage of a synthesis, enabling the construction of complex chiral molecules with high fidelity.

Protecting GroupCleavage ConditionsOrthogonality to Tpseoc
Tpseoc Fluoride (B91410) ions (TBAF/CsF)-
Boc Strong Acid (e.g., TFA)Yes
Fmoc Base (e.g., Piperidine)Yes
Cbz Catalytic HydrogenationYes

Emerging Roles in Chemical Biology and as Intermediates in Pharmaceutical Synthesis

The most significant application of this compound to date is in the synthesis of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group, which has important implications for chemical biology and pharmaceutical synthesis. nih.govnih.gov Masking reactive functional groups is a critical step in the synthesis of peptides, oligonucleotides, and other biologically active molecules. nih.gov The Tpseoc group has been developed as a novel, silicon-based, fluoride-cleavable protecting group for amines. nih.govnih.gov

Its utility stems from its high stability towards acidic conditions, catalytic hydrogenation, and various basic conditions that are used to remove other common amine protecting groups like Boc, Cbz, and Fmoc. nih.govnih.gov This allows for its use in complex synthetic strategies where multiple protecting groups are required. The cleavage of the Tpseoc group is achieved under mild conditions using fluoride ions, which induces a Peterson-type elimination. nih.govnih.gov This mild cleavage condition is compatible with many sensitive functional groups found in complex biomolecules, making the Tpseoc group a valuable tool for the synthesis of peptides and other pharmaceutical intermediates.

Reagent Derived from this compoundApplicationCleavage Method
4-Nitrophenyl-2-(triphenylsilyl)ethyl carbonateIntroduction of Tpseoc protecting groupFluoride-induced Peterson elimination
2-(Triphenylsilyl)ethyl chloroformateIntroduction of Tpseoc protecting groupFluoride-induced Peterson elimination
Imidazolylcarboxylic acid 2-(triphenylsilyl)ethyl esterIntroduction of Tpseoc protecting groupFluoride-induced Peterson elimination

Identification of Unexplored Reactivity Patterns and Novel Synthetic Transformations

The primary novel synthetic transformation associated with this compound is its conversion into the Tpseoc protecting group and the subsequent fluoride-induced cleavage of this group. nih.govnih.gov The synthesis of this compound itself can be achieved through a hydroboration-oxidation sequence of commercially available triphenylvinylsilane (B98950) using 9-borabicyclo[3.3.1]nonane (9-BBN). nih.govnih.gov

The key reactivity pattern exploited in the application of the Tpseoc group is the Peterson elimination. The presence of the silicon atom beta to the oxygen of the carbamate (B1207046) facilitates a facile elimination upon treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). The electrophilicity of the silicon atom is enhanced by the phenyl substituents, making it more susceptible to nucleophilic attack by fluoride. This leads to a rapid and clean cleavage of the protecting group under mild conditions, which is a significant advantage in the synthesis of complex molecules. nih.gov

Prospective Development of Advanced Organosilicon Reagents and Catalysts Based on the 2-(Triphenylsilyl)ethyl Scaffold

The success of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group opens the door for the development of a new generation of advanced organosilicon reagents based on the 2-(triphenylsilyl)ethyl scaffold. The unique combination of steric bulk from the triphenylsilyl moiety and the specific reactivity it imparts (i.e., facile fluoride-induced elimination) can be harnessed for other applications.

Future research could focus on:

New Protecting Groups: Adapting the 2-(triphenylsilyl)ethyl scaffold to protect other functional groups such as alcohols, carboxylic acids, and phosphates. This would expand the toolbox of orthogonal protecting groups available to synthetic chemists.

Linkers for Solid-Phase Synthesis: The scaffold could be developed into cleavable linkers for solid-phase synthesis of peptides or oligonucleotides, with the release of the target molecule from the solid support triggered by fluoride ions.

Affinity Labels and Probes: The triphenylsilyl group can be a useful handle for purification or detection. Reagents incorporating this scaffold could be designed as affinity labels or probes for studying biological systems.

Catalyst Design: As mentioned earlier, the incorporation of the bulky 2-(triphenylsilyl)ethyl moiety into ligand structures could lead to the development of new catalysts with unique selectivity profiles.

The continued exploration of the chemistry of this compound and its derivatives holds considerable promise for the development of new and powerful tools for organic synthesis and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Triphenylsilyl)ethanol, and how do reaction conditions influence yield?

  • Methodology :

  • Grignard Reaction : React triphenylsilyl chloride with ethylene oxide in anhydrous THF under nitrogen, followed by acid quenching. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to minimize byproducts like triphenylsilanol .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the product. Confirm purity via TLC (Rf ~0.3) and NMR (δ 1.2–1.5 ppm for -OH, δ 7.4–7.6 ppm for aromatic protons) .
    • Key Data : Yield typically 60–75%; side reactions (e.g., over-alkylation) reduce efficiency below 50% if temperature exceeds 10°C .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations). Key peaks: Si–C bond (δ 60–65 ppm in 29^{29}Si NMR) .
  • FTIR : Validate O–H stretching (3200–3400 cm1^{-1}) and Si–Ph bonds (1420–1480 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 318.2) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Store in inert atmospheres (argon) to prevent oxidation .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl rings affect the stability of this compound?

  • Experimental Design :

  • Synthesize derivatives with –NO2_2 or –CF3_3 groups. Monitor degradation via HPLC under oxidative conditions (H2_2O2_2/UV light).
  • Findings : Electron-withdrawing groups reduce stability (t1/2_{1/2} < 24 hrs vs. 72 hrs for unmodified compound) due to increased Si–O bond polarization .

Q. What mechanisms underlie the catalytic dehydration of this compound to silyl ethers?

  • Mechanistic Study :

  • Employ acid catalysts (H2_2SO4_4 or Amberlyst-15). Track intermediates via 29^{29}Si NMR.
  • Pathway : Protonation of –OH → carbocation formation → nucleophilic attack by silanol (Si–O–Si linkage). Activation energy: ~45 kJ/mol .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Data Reconciliation Strategy :

  • Compare solubility in polar (ethanol, DMSO) vs. nonpolar (hexane) solvents. Use DSC to measure phase transitions.
  • Contradictions : Discrepancies arise from impurities (e.g., residual siloxanes) or measurement methods (shake-flask vs. HPLC). Standardize protocols using NIST reference materials .

Q. What role does this compound play in stabilizing metal-organic frameworks (MOFs)?

  • Application Study :

  • Functionalize MOF-5 with this compound via post-synthetic modification. Analyze stability via BET (surface area retention >90% after 30 days in humid air).
  • Mechanism : Hydrophobic Si–Ph groups shield MOF pores from hydrolysis .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data (e.g., NMR vs. IR) to confirm assignments .
  • Purification : Recrystallization from toluene/hexane (1:3) improves crystallinity for XRD studies .
  • Safety Compliance : Adhere to GHS/OSHA guidelines for waste disposal and exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.